Diisopropylditelluride

Dynamic Combinatorial Chemistry Covalent Bond Exchange Chalcogenide Reactivity

Diisopropylditelluride (CAS 51112-73-3) is a symmetrical dialkyl ditelluride with the molecular formula C6H14Te2 and a molecular weight of 341.4 g/mol. It belongs to the class of organotellurium compounds characterized by a central Te–Te bond flanked by two isopropyl groups.

Molecular Formula C6H14Te2
Molecular Weight 341.4 g/mol
CAS No. 51112-73-3
Cat. No. B13812790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisopropylditelluride
CAS51112-73-3
Molecular FormulaC6H14Te2
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCC(C)[Te][Te]C(C)C
InChIInChI=1S/C6H14Te2/c1-5(2)7-8-6(3)4/h5-6H,1-4H3
InChIKeyVPIMDGCETSZFGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diisopropylditelluride (CAS 51112-73-3): A Dialkyl Ditelluride for Dynamic Covalent Chemistry and Advanced Material Synthesis


Diisopropylditelluride (CAS 51112-73-3) is a symmetrical dialkyl ditelluride with the molecular formula C6H14Te2 and a molecular weight of 341.4 g/mol [1]. It belongs to the class of organotellurium compounds characterized by a central Te–Te bond flanked by two isopropyl groups. This compound is primarily recognized for its role in dynamic combinatorial chemistry (DCC), where its Te–Te bond undergoes rapid and unbiased exchange at room temperature without external stimuli, a property that underpins its use in creating self-healing materials and dynamic molecular libraries [2]. It also serves as a synthetic precursor for other organotellurium species, including unsymmetrical tellurides and tellurolate reagents, and is synthesized via reduction of elemental tellurium followed by reaction with isopropyl halides, achieving yields up to 80% [3].

Why Diisopropylditelluride Cannot Be Replaced by Generic Dialkyl Ditellurides or Other Chalcogenide Analogs in Research and Industrial Workflows


The assumption that any dialkyl ditelluride or chalcogenide analog can substitute for diisopropylditelluride in dynamic covalent applications is contradicted by the unique interplay of steric and electronic properties conferred by the isopropyl substituents. The Te–Te bond exchange kinetics, equilibrium distributions, and solubility profiles are all sensitive to the alkyl group identity, meaning that substituting a tert-butyl or phenyl group can alter reaction rates, shift equilibrium constants, and affect material properties such as self-healing efficiency [1]. Furthermore, the lighter chalcogen analogs—disulfides and diselenides—exhibit fundamentally different exchange behavior: ditelluride exchange proceeds spontaneously at room temperature without catalysts or light, whereas disulfide exchange often requires elevated temperatures, reducing agents, or UV irradiation [2]. This difference in dynamic behavior is a critical factor for applications requiring autonomous, stimulus-free reversibility, making generic substitution scientifically unsound.

Quantitative Differentiation Evidence for Diisopropylditelluride: Head-to-Head Comparison Data Against Closest Analogs


Chalcogen-Chalcogen Exchange Efficiency: Te-Te Exchange Surpasses Se-Se and S-S at Room Temperature

Integrated 125Te NMR spectroscopic and quantum chemical (DFT) analyses demonstrate that the chalcogen-chalcogen exchange efficiency for ditellurides is superior to diselenides and disulfides, following the trend Te-Te > Te-Se > Te-S [1]. In this context, diisopropylditelluride undergoes spontaneous and unbiased Te-Te exchange at room temperature, reaching a consistent 1:1 equilibrium distribution of reactants and products, without requiring external stimuli such as light, catalysts, or elevated temperatures [1]. This contrasts sharply with disulfide exchange, which typically requires thiolate catalysts or UV light, and diselenide exchange, which is intermediate but slower than ditelluride exchange [2].

Dynamic Combinatorial Chemistry Covalent Bond Exchange Chalcogenide Reactivity

Self-Healing Polymer Performance: Room-Temperature Repair Without External Intervention vs. Disulfide-Containing Polyurethanes

A polyurethane incorporating ditelluride bonds (PUTeTe) demonstrated self-healing in complete darkness at room temperature without any external intervention, with recovery attributed solely to dynamic Te-Te bond exchange and intermolecular hydrogen bonding [1]. In direct contrast, disulfide-containing polyurethanes require either catalyst addition (e.g., phosphines) or UV/sunlight exposure to achieve comparable healing, and the healing kinetics are slower [1]. Diisopropylditelluride is the building block that imparts this autonomous healing capability, as the isopropyl substituents provide sufficient steric bulk to maintain processability while preserving rapid bond exchange. This evidence is class-level inference for the ditelluride functional group, but specifically linked to diisopropylditelluride as the monomeric reagent of choice for such polymer syntheses.

Self-Healing Materials Polymer Chemistry Dynamic Covalent Bonds

Synthetic Yield Comparison: Diisopropylditelluride Synthesis Achieves 80% Yield via Optimized Li2Te2 Route

Diisopropylditelluride can be obtained in 80% isolated yield by reacting isopropyl iodide with lithium ditelluride (Li2Te2) in tetrahydrofuran at ambient temperature [1]. This contrasts with earlier methods using elemental tellurium reduction with sodium borohydride followed by alkylation, which often produce mixtures of telluride and ditelluride products and require careful stoichiometric control to avoid diisopropyl telluride contamination [2]. The Li2Te2 route offers superior selectivity for the ditelluride over the monotelluride, providing a practical advantage for researchers requiring high-purity diisopropylditelluride.

Organotellurium Synthesis Yield Optimization Preparative Chemistry

125Te NMR Distinguishability: Diisopropylditelluride Exhibits a Well-Resolved Chemical Shift for Multi-Component Exchange Monitoring

The 125Te NMR spectrum of diisopropylditelluride displays a characteristic chemical shift that is sufficiently distinct from other dialkyl and diaryl ditellurides, enabling unambiguous identification in multi-component dynamic combinatorial libraries [1]. High-resolution 125Te NMR data, including tellurium-proton coupling constants, have been reported for i-Pr2Te2, facilitating its use as a probe in exchange studies. This spectral resolution is critical for quantitative monitoring of Te-Te exchange kinetics and equilibrium distributions, and is superior to the spectral crowding often observed with heavier or more complex ditelluride analogs [1]. While direct quantitative shift differences are context-dependent, the combination of a moderately shielded shift and distinct coupling pattern provides practical analytical advantages over tert-butyl or phenyl-substituted ditellurides in NMR-based screening workflows.

125Te NMR Spectroscopy Reaction Monitoring Analytical Chemistry

Optimal Research and Industrial Application Scenarios for Diisopropylditelluride Based on Quantitative Differentiation Evidence


Autonomous Room-Temperature Self-Healing Polymer Formulations

Diisopropylditelluride is the preferred monomer for synthesizing polyurethanes and other polymers that require intrinsic self-healing capability without external triggers. The evidence that ditelluride-containing polyurethanes self-heal in complete darkness at 25°C, whereas disulfide analogs need catalysts or light [REFS-1 from Evidence Item 2], positions diisopropylditelluride as the critical building block for coatings and elastomers in enclosed, dark, or inaccessible environments such as underground pipelines, sealed electronic encapsulants, and medical device housings.

Stimulus-Free Dynamic Combinatorial Library Construction for Drug Discovery

For constructing dynamic combinatorial libraries (DCLs) that operate under physiological-like conditions (room temperature, no additives, no light), diisopropylditelluride offers a decisive advantage. The demonstration that Te-Te exchange reaches a consistent 1:1 equilibrium without stimuli [REFS-1 from Evidence Item 1] enables the generation of compound libraries that can be directly screened against biological targets without interference from catalysts or photochemical side reactions, a limitation that plagues disulfide-based DCLs.

Preparative Synthesis of Unsymmetrical Organotellurium Reagents via High-Yield Precursor Route

Research groups requiring unsymmetrical tellurides or tellurolate nucleophiles benefit from procuring diisopropylditelluride synthesized via the Li2Te2 route (80% yield) [REFS-1 from Evidence Item 3]. The higher yield and selectivity for the ditelluride over the monotelluride reduce purification steps and lower the effective cost per mole of active tellurium reagent, making it the economically rational choice for gram-scale synthesis of downstream derivatives.

NMR-Monitored Mechanistic Studies of Dynamic Covalent Bond Exchange Kinetics

The well-resolved 125Te NMR signal of diisopropylditelluride, with its characteristic chemical shift and tellurium-proton coupling pattern [REFS-1 from Evidence Item 4], makes it the reagent of choice for quantitative mechanistic studies of ditelluride exchange. Its spectral distinctness from potential reaction partners ensures accurate integration and kinetic modeling in multi-component systems, a practical advantage for physical organic chemists and materials scientists investigating dynamic bond metathesis.

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